molecular formula C8H16N2O4 B14725065 5-Hydroxy-1,3-bis(methoxymethyl)tetrahydropyrimidin-2(1H)-one CAS No. 13747-14-3

5-Hydroxy-1,3-bis(methoxymethyl)tetrahydropyrimidin-2(1H)-one

Cat. No.: B14725065
CAS No.: 13747-14-3
M. Wt: 204.22 g/mol
InChI Key: ZFELQUOLGPARBA-UHFFFAOYSA-N
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Description

5-Hydroxy-1,3-bis(methoxymethyl)tetrahydropyrimidin-2(1H)-one is a synthetic organic compound belonging to the class of tetrahydropyrimidinones This compound is characterized by the presence of a hydroxyl group at the 5th position and two methoxymethyl groups at the 1st and 3rd positions of the tetrahydropyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1,3-bis(methoxymethyl)tetrahydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1,3-bis(methoxymethyl)tetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carbonyl derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

5-Hydroxy-1,3-bis(methoxymethyl)tetrahydropyrimidin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1,3-bis(methoxymethyl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxymethyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-1,3-bis(ethoxymethyl)tetrahydropyrimidin-2(1H)-one
  • 5-Hydroxy-1,3-bis(methyl)tetrahydropyrimidin-2(1H)-one
  • 5-Hydroxy-1,3-bis(allyloxymethyl)tetrahydropyrimidin-2(1H)-one

Uniqueness

5-Hydroxy-1,3-bis(methoxymethyl)tetrahydropyrimidin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxymethyl groups enhances its solubility and reactivity compared to similar compounds with different substituents.

Properties

CAS No.

13747-14-3

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

5-hydroxy-1,3-bis(methoxymethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C8H16N2O4/c1-13-5-9-3-7(11)4-10(6-14-2)8(9)12/h7,11H,3-6H2,1-2H3

InChI Key

ZFELQUOLGPARBA-UHFFFAOYSA-N

Canonical SMILES

COCN1CC(CN(C1=O)COC)O

Origin of Product

United States

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